molecular formula C21H10ClF3INO3 B11523074 (4E)-2-(2-chloro-5-iodophenyl)-4-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-oxazol-5(4H)-one

(4E)-2-(2-chloro-5-iodophenyl)-4-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-oxazol-5(4H)-one

Cat. No.: B11523074
M. Wt: 543.7 g/mol
InChI Key: KEDPPFIRQZAWBJ-LICLKQGHSA-N
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Description

(4E)-2-(2-chloro-5-iodophenyl)-4-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-oxazol-5(4H)-one is a complex organic compound that features a unique combination of halogenated phenyl, furan, and oxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-2-(2-chloro-5-iodophenyl)-4-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-oxazol-5(4H)-one typically involves multi-step organic reactions. The starting materials often include halogenated phenyl derivatives, furan derivatives, and oxazole precursors. Common synthetic routes may involve:

    Halogenation: Introduction of chlorine and iodine atoms into the phenyl ring.

    Furan Functionalization: Attachment of the trifluoromethyl group to the furan ring.

    Oxazole Formation: Cyclization reactions to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4E)-2-(2-chloro-5-iodophenyl)-4-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as amines or ethers.

Scientific Research Applications

(4E)-2-(2-chloro-5-iodophenyl)-4-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-oxazol-5(4H)-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its halogenated and heterocyclic nature may contribute to the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of (4E)-2-(2-chloro-5-iodophenyl)-4-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-oxazol-5(4H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s halogenated phenyl and furan moieties may facilitate binding to specific sites, while the oxazole ring can participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4E)-2-(2-chloro-5-iodophenyl)-4-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-oxazol-5(4H)-one stands out due to its combination of halogenated phenyl, furan, and oxazole moieties, which confer unique chemical and physical properties

Properties

Molecular Formula

C21H10ClF3INO3

Molecular Weight

543.7 g/mol

IUPAC Name

(4E)-2-(2-chloro-5-iodophenyl)-4-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C21H10ClF3INO3/c22-16-6-4-13(26)9-15(16)19-27-17(20(28)30-19)10-14-5-7-18(29-14)11-2-1-3-12(8-11)21(23,24)25/h1-10H/b17-10+

InChI Key

KEDPPFIRQZAWBJ-LICLKQGHSA-N

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)/C=C/3\C(=O)OC(=N3)C4=C(C=CC(=C4)I)Cl

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C=C3C(=O)OC(=N3)C4=C(C=CC(=C4)I)Cl

Origin of Product

United States

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